
Sodium 3,4-dihydronaphthalene-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dihydronaphthalene-2-sulfinate is an organosulfur compound with the molecular formula C₁₀H₉NaO₂S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dihydronaphthalene-2-sulfinate typically involves the sulfonation of 3,4-dihydronaphthalene. The process begins with the reaction of 3,4-dihydronaphthalene with sulfur dioxide and an oxidizing agent, such as hydrogen peroxide, to form the corresponding sulfinic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,4-dihydronaphthalene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The sulfinic group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Sodium 3,4-dihydronaphthalene-2-sulfinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organosulfur compounds.
Materials Science: The compound is used in the preparation of redox-active materials for energy storage devices, such as batteries and capacitors.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfinic group.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism of action of sodium 3,4-dihydronaphthalene-2-sulfinate involves its reactive sulfinic group, which can undergo various chemical transformations. The compound can act as a nucleophile, participating in substitution reactions, or as an electrophile in oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3,4-dihydronaphthalene-2-sulfinate is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to other sulfinates. For example, sodium benzenesulfinate and sodium toluenesulfinate have simpler aromatic structures, while sodium methanesulfinate has an aliphatic structure. The naphthalene ring in this compound provides additional stability and reactivity, making it suitable for specific applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C10H9NaO2S |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
sodium;3,4-dihydronaphthalene-2-sulfinate |
InChI |
InChI=1S/C10H10O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
FIBSYTWQNHUBSP-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=CC2=CC=CC=C21)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


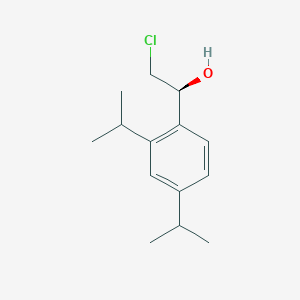
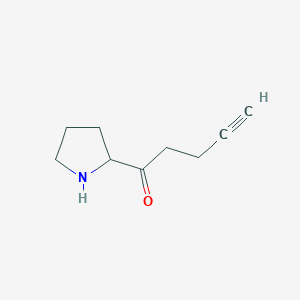
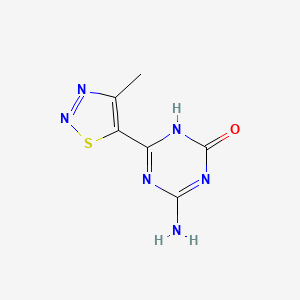

![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
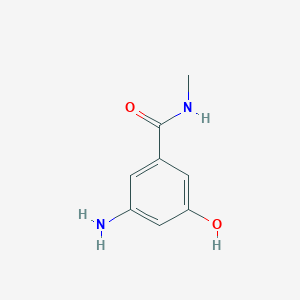

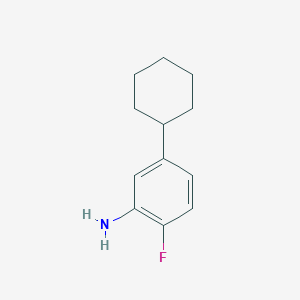
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)



![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)

